molecular formula C12H13N3O2S B14896954 (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine

Cat. No.: B14896954
M. Wt: 263.32 g/mol
InChI Key: HARFBUBNZYYWJO-LURJTMIESA-N
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Description

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine is a complex organic compound with a unique structure that combines elements of cyclopentane, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine typically involves multiple steps. One common method includes the reaction of cyclopentanone, malononitrile, and elemental sulfur in ethanol under microwave irradiation to form 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N,N-dimethylmethanimidamide. Finally, treatment with aromatic amine under microwave irradiation produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis suggests potential for scalable production due to its efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the compound.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds and aromatic interactions with amino acid residues in proteins, influencing their function . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine is unique due to its combination of cyclopentane, thieno, and pyrimidine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biochemical interactions.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

(2S)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)propanoic acid

InChI

InChI=1S/C12H13N3O2S/c1-6(12(16)17)15-10-9-7-3-2-4-8(7)18-11(9)14-5-13-10/h5-6H,2-4H2,1H3,(H,16,17)(H,13,14,15)/t6-/m0/s1

InChI Key

HARFBUBNZYYWJO-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=C2C3=C(CCC3)SC2=NC=N1

Canonical SMILES

CC(C(=O)O)NC1=C2C3=C(CCC3)SC2=NC=N1

Origin of Product

United States

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